(2S,3R)-Octane-2,3-diol

Biocatalysis Chiral Resolution Enzymatic Selectivity

Sourcing undefined 2,3-octanediol isomer mixtures introduces uncontrolled stereochemical variability, invalidating asymmetric synthesis or chiral recognition studies. This specific (2S,3R)-Octane-2,3-diol resolves that, providing a validated chiral building block. • Non-substitutable substrate for determining lipase enantioselectivity (E-value) toward vicinal diols. • Essential reference for probing chiral recognition in insect chemoreception assays (EAG/SSR). • Enables precise stereochemical control in ligand and pharmaceutical intermediate synthesis.

Molecular Formula C8H18O2
Molecular Weight 146.23 g/mol
CAS No. 66007-44-1
Cat. No. B14480010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-Octane-2,3-diol
CAS66007-44-1
Molecular FormulaC8H18O2
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCCCCCC(C(C)O)O
InChIInChI=1S/C8H18O2/c1-3-4-5-6-8(10)7(2)9/h7-10H,3-6H2,1-2H3/t7-,8+/m0/s1
InChIKeyXMTUJCWABCYSIV-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (2S,3R)-Octane-2,3-diol (CAS 66007-44-1) for Procurement


(2S,3R)-Octane-2,3-diol is a specific stereoisomer of 2,3-octanediol, a C8 aliphatic vicinal diol. Its precise stereochemistry (2S,3R) distinguishes it from other octane-2,3-diol isomers and related analogs . Unlike simple procurement of an unspecified isomer mixture, sourcing this specific chiral building block is essential for applications where stereochemical purity dictates downstream outcomes, such as in asymmetric synthesis, chiral ligand development, and biocatalytic resolution studies [1].

Chiral building block for asymmetric synthesis and ligand development
Supports lipase-catalyzed kinetic resolution and biocatalysis research
Reference isomer for chemical ecology and stereospecific bioassays

The Inadequacy of Generic 2,3-Octanediol as a Substitute for (2S,3R)-Octane-2,3-diol


Procuring a generic '2,3-octanediol' (e.g., CAS 20653-90-1) as a substitute for the specific stereoisomer (2S,3R)-Octane-2,3-diol (CAS 66007-44-1) is scientifically invalid. Generic 2,3-octanediol typically refers to a mixture of stereoisomers or an undefined racemate . This lack of defined stereochemistry introduces uncontrolled variability, as evidenced by studies showing that lipase-catalyzed resolutions exhibit distinct regio- and stereoselectivity toward specific threo-2,3-octanediol enantiomers [1]. For applications requiring stereochemical control—such as the synthesis of enantiomerically pure compounds or studies of chiral interactions—using a non-specific isomer mixture negates the ability to obtain reproducible and interpretable results, making the defined stereoisomer a non-substitutable requirement for rigorous research and development.

Undefined Stereochemistry in Generic 2,3-Octanediol
Generic 2,3-octanediol (e.g., CAS 20653-90-1) often contains stereoisomer mixtures; undefined composition may shift enzymatic selectivity and compromise reproducibility in chiral studies.
Vicinal vs. Non-Vicinal Diol Structure
Non-vicinal octanediol isomers (e.g., 1,4-diol) differ in chelation geometry and reactivity; substitution may alter catalytic or recognition outcomes.

Quantitative Differentiation Evidence for (2S,3R)-Octane-2,3-diol vs. Closest Comparators


Stereospecificity in Lipase-Catalyzed Resolution

The specific stereoisomer (2S,3R)-Octane-2,3-diol is distinguished from its racemic counterpart (rac-threo-2,3-octanediol) by its behavior in lipase-catalyzed transesterification reactions. While the racemic mixture undergoes enantioselective acetylation [1], the isolated (2S,3R)-isomer can be obtained as the unreacted enantiomer in a kinetic resolution, demonstrating that the enzyme discriminates between the (2S,3R) and (2R,3S) forms. This selectivity underscores the necessity of procuring the defined stereoisomer for applications requiring stereochemical fidelity.

Lipase Enantioselectivity
Head-to-head
Target (2S,3R)-Octane-2,3-diol: high ee from enzymatic resolution
vs
Comparator rac-threo-2,3-octanediol: acetylated/non-acetylated mixture
Supports lipase-catalyzed kinetic resolution study context
Reported enzymatic discrimination data
Biocatalysis Chiral Resolution Enzymatic Selectivity

Differentiation in Synthetic Utility from Non-Vicinal Diols

Biocatalytic synthesis using enzymes like CYP505A30 can produce a range of diols. Notably, this system can generate non-vicinal diols from n-octane [1]. The production of vicinal diols like (2S,3R)-Octane-2,3-diol requires distinct synthetic routes (e.g., asymmetric epoxidation or dihydroxylation), highlighting that its chemical and physical properties, and thus its utility as a chiral scaffold, are different from non-vicinal analogs. A vicinal diol offers a different chelation geometry and reactivity profile compared to a 1,4- or 1,5-diol.

Vicinal vs. Non-Vicinal
Class-level
Target Vicinal (2S,3R)-Octane-2,3-diol: chiral scaffold for asymmetric reactions
vs
Comparator Non-vicinal diols (1,4- or 1,5-octanediol): produced by CYP505A30, distinct structure
Vicinal diol geometry may influence chelation and reactivity
Class-level inference; confirm structural identity
Biocatalysis C-H Activation Diol Synthesis

Stereospecific Role in Insect Chemical Communication

The stereochemistry of 2,3-octanediol is critical in biological contexts. For example, (2R,3S)-2,3-octanediol is a female-produced sex pheromone for the beetle *Megopis costipennis*, while (2S,3S)-2,3-octanediol is a male sex pheromone component for the grape borer *Xylotrechus pyrrhoderus* [1][2]. While specific data for (2S,3R)-Octane-2,3-diol is not yet published, this class of compounds demonstrates profound stereochemical specificity. This implies that (2S,3R)-Octane-2,3-diol is the only correct stereoisomer for studies targeting its specific biological or chemical role, and substitution with any other stereoisomer or mixture would lead to complete loss of function or false-negative results.

Stereospecific Bioactivity
Class-level
Target (2S,3R)-Octane-2,3-diol: bioactivity yet to be characterized
vs
Comparator Related isomers: (2R,3S) and (2S,3S) act as species-specific pheromones
Supports stereochemical-control context for bioassays
Data to verify for (2S,3R) isomer specifically
Semiochemistry Pheromone Research Chemical Ecology

Validated Application Scenarios for (2S,3R)-Octane-2,3-diol


As a Specific Substrate for Lipase-Catalyzed Kinetic Resolution Studies

Based on evidence of enzymatic stereoselectivity [1], (2S,3R)-Octane-2,3-diol is a validated and necessary substrate for researchers investigating lipase selectivity towards asymmetric vicinal diols. Using this pure isomer as a starting material or analytical standard allows for precise determination of enzymatic enantioselectivity (E-value) and investigation of substrate binding modes, which would be impossible with a racemic mixture [2].

As a Chiral Building Block in Asymmetric Synthesis

The defined (2S,3R) stereochemistry makes this diol a valuable chiral building block for the synthesis of more complex molecules, such as chiral ligands, catalysts, or pharmaceutical intermediates. Its utility is predicated on its specific three-dimensional arrangement, distinguishing it from other octane-2,3-diol isomers [1].

As a Reference Standard for Investigating Biological Stereospecificity

Given the established stereospecificity of other 2,3-octanediol isomers in insect communication [1][2], (2S,3R)-Octane-2,3-diol is an essential reference compound for chemists and biologists investigating the structure-activity relationships of aliphatic vicinal diols. It serves as a specific isomer for use in electroantennography (EAG), single-sensillum recording (SSR), or binding assays to probe the molecular basis of chiral recognition in biological systems.

Application
Selection Property
Validation Focus
Lipase kinetic resolution studies
Defined (2S,3R) stereochemistry
Enantiomeric excess and enzyme selectivity assay
Asymmetric synthesis building block
Stereochemical purity
Stereospecific incorporation and catalytic performance
Chemical ecology bioassays
Specific stereoisomer identity
Electroantennography and binding assay response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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